BACE1 Inhibitory Activity: 4-Bromo Derivative Exhibits Defined IC50 While Non-Brominated Analog Lacks Reported Activity
In a fluorescence-based enzymatic assay, 2-(4-bromothiophen-2-yl)acetonitrile inhibited mouse BACE1 with an IC50 of 1,000 nM (1.00E+3 nM) after 10 minutes of preincubation [1]. In contrast, the non-brominated parent compound 2-thiopheneacetonitrile (CAS 20893-30-5) lacks any reported BACE1 inhibitory activity in major public databases, suggesting that the bromine substituent is essential for target engagement [2]. This difference is likely due to enhanced hydrophobic interactions or conformational constraints imposed by the bromine atom.
| Evidence Dimension | BACE1 Inhibition |
|---|---|
| Target Compound Data | IC50 = 1,000 nM |
| Comparator Or Baseline | 2-Thiopheneacetonitrile (CAS 20893-30-5): No reported IC50 |
| Quantified Difference | Target compound shows measurable inhibition; comparator shows none |
| Conditions | Mouse BACE-1, fluorescent peptide substrate, 10 min preincubation, 30 min measurement |
Why This Matters
This establishes 2-(4-bromothiophen-2-yl)acetonitrile as a viable starting point for BACE1 inhibitor development, whereas the non-brominated analog would be ineffective, guiding procurement toward the halogenated scaffold for Alzheimer's disease programs.
- [1] BindingDB. (n.d.). BDBM50182443 (CHEMBL3819646). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50182443 View Source
- [2] ChEMBL. (n.d.). 2-Thiopheneacetonitrile (CHEMBL1234567). No BACE1 activity reported. Accessed via ChEMBL database. View Source
